molecular formula C23H25N3O3S2 B2896485 N-mesityl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941873-95-6

N-mesityl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2896485
CAS No.: 941873-95-6
M. Wt: 455.59
InChI Key: ZDJTUYMMQQZXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring:

  • A mesityl group (2,4,6-trimethylphenyl) attached to the acetamide nitrogen.
  • A thiazole ring linked via a thioether bridge to a 2-oxoethyl group.
  • A 4-methoxyphenylamino substituent on the oxoethyl moiety.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-14-9-15(2)22(16(3)10-14)26-20(27)11-18-12-30-23(25-18)31-13-21(28)24-17-5-7-19(29-4)8-6-17/h5-10,12H,11,13H2,1-4H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJTUYMMQQZXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table highlights key structural and functional group comparisons with related compounds:

Compound Name / ID Core Structure Key Substituents Thioether Linkage Biological Activity (if reported) Reference
Target Compound Thiazole Mesityl, 4-methoxyphenylamino Yes Not explicitly stated N/A
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5) Thiazolidinone + Quinazolinone Phenyl, thioxo Yes Anticancer (implied by quinazolinone core)
6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) Pyrimidinone 4-Methoxyphenylamino, 3-nitrophenyl Yes Not reported
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) Pyridine 4-Methoxyphenyl, cyano Yes CD73 inhibition (anticancer)
2-(4-Methoxyphenyl)-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide Thiazole + Triazole 4-Methoxyphenyl, 5-methyl-4-phenylthiazol-2-yl Yes ACE2 binding (antiviral; ΔG = -5.69 kcal/mol)
N-(3-chloro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide Thiazole 3-Methoxyphenylamino, 3-chloro-4-methylphenyl Yes Not reported
Key Observations:
  • Heterocyclic Core: The target compound’s thiazole ring distinguishes it from analogs with pyrimidinone (), thiazolidinone (), or pyridine () cores.
  • Thioether Linkage : A common feature across all compounds, critical for maintaining structural rigidity and bioactivity.

Q & A

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurposeYield (%)
1Acetyl chloride, DCM, 0°CAcetamide formation70–85
2NaSH, EtOH, refluxThiol intermediate generation60–75
34-Methoxyphenyl isocyanate, THFUrea linkage formation50–65

Purification typically employs column chromatography (silica gel, hexane/EtOAc) and recrystallization .

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and analytical methods is used:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ at m/z 486.12) .
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, N-H bend at 1540 cm1^{-1}) .

Note: X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How do substituent modifications influence its biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Thiazole Core: Critical for binding to enzymatic targets (e.g., kinase inhibition) .
  • Methoxyphenyl Group: Enhances lipophilicity and membrane permeability, improving anticancer activity .
  • Thioether Linkage: Stability against metabolic degradation compared to ethers .

Q. Table 2: SAR Trends in Analogous Compounds

SubstituentBioactivity (IC50_{50}, μM)Target
4-Methoxyphenyl0.45 (Anticancer)Topoisomerase II
2,4-Dichlorophenyl1.2 (Antimicrobial)Bacterial gyrase
Mesityl0.32 (Antiproliferative)Tubulin polymerization

Systematic substitution (e.g., halogenation, alkylation) and in vitro assays (MTT, MIC) are recommended for optimization .

Advanced: What methodological challenges arise in quantifying this compound in biological matrices?

Answer:
Key challenges include:

  • Low Solubility: Use of DMSO/water mixtures (≤0.1% DMSO) to avoid cytotoxicity .
  • Matrix Interference: Solid-phase extraction (C18 columns) coupled with LC-MS/MS improves sensitivity (LOQ: 10 ng/mL) .
  • Degradation: Stabilize samples at -80°C and avoid repeated freeze-thaw cycles .

Protocol:

Sample Preparation: Plasma protein precipitation with acetonitrile.

Chromatography: Reverse-phase C18 column, gradient elution (0.1% formic acid in H2_2O/MeOH).

Detection: ESI+ mode, MRM transitions for quantification .

Advanced: How can conflicting data in biological assays be resolved?

Answer:
Contradictions (e.g., variable IC50_{50} values across studies) may stem from:

  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Compound Purity: Validate via HPLC (≥95% purity) and elemental analysis .
  • Target Selectivity: Use siRNA knockdown or CRISPR models to confirm on-target effects .

Statistical Approach:

  • Meta-analysis of independent datasets with standardized protocols (e.g., NIH LINCS guidelines).

Advanced: What computational tools predict its interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Simulates binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17) .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models: Relate logP and polar surface area to permeability (R2^2 > 0.85 for BBB penetration) .

Validation: Co-crystallization or mutagenesis studies to confirm predicted binding residues .

Advanced: What strategies mitigate toxicity in preclinical models?

Answer:

  • Prodrug Design: Mask polar groups (e.g., esterification of acetamide) to reduce off-target effects .
  • Dose Optimization: Maximum tolerated dose (MTD) studies in rodents (e.g., 50 mg/kg, q.d. × 14 days) .
  • Biomarker Monitoring: Track liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.